molecular formula C20H26N4O4S B1682196 Vatinoxan CAS No. 114914-42-0

Vatinoxan

Cat. No.: B1682196
CAS No.: 114914-42-0
M. Wt: 418.5 g/mol
InChI Key: GTBKISRCRQUFNL-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vatinoxan is a chemical compound known for its role as an alpha2-adrenoceptor antagonist. It is often used in combination with medetomidine, an alpha2-adrenoceptor agonist, to mitigate the cardiovascular side effects associated with medetomidine. This combination is particularly useful in veterinary medicine for sedating animals during procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vatinoxan involves several steps, starting from commercially available precursors. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for alpha2-adrenoceptor antagonists involve the formation of the core structure through a series of organic reactions, including nucleophilic substitutions and reductions.

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale organic synthesis, followed by purification steps such as crystallization and chromatography. The final product is then formulated into a suitable dosage form for veterinary use.

Chemical Reactions Analysis

Types of Reactions

Vatinoxan primarily undergoes metabolic reactions in the body. These include:

    Oxidation: Catalyzed by liver enzymes, leading to the formation of various metabolites.

    Reduction: Involving the reduction of functional groups within the molecule.

    Substitution: Occurring at specific sites on the molecule under certain conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as cytochrome P450 enzymes in the liver.

    Reducing Agents: Including biological reductants present in the body.

    Substitution Reagents: Specific to the functional groups present in this compound.

Major Products Formed

The major products formed from these reactions are various metabolites that are eventually excreted from the body. These metabolites are typically less active than the parent compound.

Scientific Research Applications

Biological Activity

Vatinoxan, a peripherally acting α2-adrenoceptor antagonist, is primarily recognized for its role in mitigating the side effects associated with α2-agonists like medetomidine. Unlike traditional α2-antagonists, this compound does not significantly cross the blood-brain barrier, allowing it to alleviate peripheral cardiovascular and metabolic effects without compromising sedation. This unique pharmacological profile has made this compound a subject of extensive research in veterinary medicine, particularly concerning its biological activity and clinical applications.

This compound acts by selectively blocking peripheral α2-adrenoceptors, which are involved in various physiological processes, including sedation, analgesia, and cardiovascular regulation. By inhibiting these receptors, this compound can counteract the adverse effects of α2-agonists while preserving their therapeutic benefits.

Key Biological Activities:

  • Sedation Modulation : this compound has been shown to hasten the onset of sedation when used in conjunction with medetomidine, as evidenced by studies demonstrating significantly faster loss of righting reflex in rats treated with this compound compared to controls .
  • Cardiovascular Effects : It effectively reduces systemic and pulmonary artery hypertension induced by medetomidine in wild boars, demonstrating its potential to stabilize cardiovascular parameters during anesthesia .
  • Metabolic Regulation : this compound helps maintain stable blood glucose levels during sedation protocols, which is crucial for monitoring animal welfare .

Case Studies and Experimental Trials

  • Sedation and Metabolic Effects in Rats :
    • A study evaluated the impact of this compound on sedation and metabolic parameters in rats sedated with medetomidine. Results indicated that this compound significantly reduced blood glucose levels and enhanced urinary voiding compared to controls without this compound .
  • Pulmonary Alterations in Sheep :
    • In a trial involving xylazine-induced pulmonary alterations, premedication with this compound resulted in improved oxygen saturation (SpO2) and reduced respiratory rates compared to saline controls. However, it also led to more severe microscopic pulmonary edema, indicating a complex interaction between sedation and pulmonary function .
  • Somatic and Visceral Antinociception in Dogs :
    • A randomized crossover study assessed the antinociceptive effects of medetomidine alone versus medetomidine combined with this compound. The findings suggested that coadministration did not significantly diminish visceral antinociceptive effects but did reduce somatic antinociceptive potency at certain time points .
  • Cardiovascular Stability in Dogs :
    • Research on dogs undergoing anesthesia revealed that the combination of medetomidine and this compound maintained better heart rate stability compared to medetomidine alone, highlighting this compound's role in mitigating hypotension during surgical procedures .

Summary of Key Findings

Study FocusResults
Sedation Onset (Rats)Faster sedation onset with this compoundThis compound accelerates sedative effects of medetomidine
Pulmonary Effects (Sheep)Improved SpO2 but increased pulmonary edemaComplex interactions require further study
Antinociceptive Effects (Dogs)No significant reduction in visceral effects; reduced somatic potencyThis compound maintains some analgesic properties
Cardiovascular Stability (Dogs)Better heart rate control with this compoundEnhances cardiovascular safety during anesthesia

Clinical Implications

The biological activity of this compound presents significant implications for veterinary anesthesia practices:

  • Enhanced Safety : By mitigating cardiovascular side effects while preserving sedative efficacy, this compound allows for safer anesthetic protocols.
  • Improved Monitoring : Stabilization of metabolic parameters such as blood glucose enhances the ability to monitor animal health during procedures.
  • Customized Anesthesia Protocols : Understanding the interactions between this compound and other anesthetics enables veterinarians to tailor anesthesia plans for individual patient needs.

Properties

CAS No.

114914-42-0

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1

InChI Key

GTBKISRCRQUFNL-OXJNMPFZSA-N

SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

Isomeric SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 659066
L-659,066
Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans-
MK 467
MK-467
vatinoxan
vatinoxan hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatinoxan
Reactant of Route 2
Reactant of Route 2
Vatinoxan
Reactant of Route 3
Vatinoxan
Reactant of Route 4
Vatinoxan
Reactant of Route 5
Vatinoxan
Reactant of Route 6
Reactant of Route 6
Vatinoxan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.